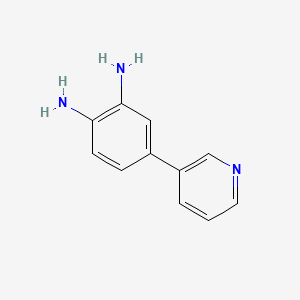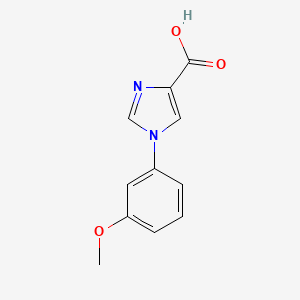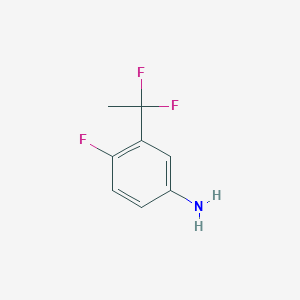
3-(1,1-Difluoroethyl)-4-fluoroaniline
Descripción general
Descripción
“3-(1,1-Difluoroethyl)-4-fluoroaniline” is a chemical compound with the molecular formula C8H9F2N . It is also known as 3-(1,1-difluoroethyl)aniline hydrochloride . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-(1,1-Difluoroethyl)-4-fluoroaniline” can be represented by the InChI code: 1S/C8H9F2N.ClH/c1-8(9,10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3;1H . This indicates that the molecule consists of a benzene ring with an amine (NH2) group and a 1,1-difluoroethyl group attached to it .Physical And Chemical Properties Analysis
“3-(1,1-Difluoroethyl)-4-fluoroaniline” is a powder at room temperature . It has a molecular weight of 193.62 .Aplicaciones Científicas De Investigación
- Drug Design : The difluoroethyl group mimics the steric and electronic features of a methoxy group. For instance:
Hydrogen-Bond Donor Properties
The presence of a CF2H group in compounds makes them better hydrogen-bond donors compared to their methylated analogues. This property can be relevant in various chemical contexts .
Organic Synthesis
The synthesis of (1,1-difluoroethyl)arenes can be achieved through different strategies:
- Direct Introduction onto Aromatic Rings :
Fluorinated Building Blocks
3-(1,1-Difluoroethyl)-4-fluoroaniline can serve as a valuable building block for synthesizing more complex fluorinated compounds. Its unique combination of fluorine atoms offers diverse synthetic possibilities.
Safety and Hazards
Mecanismo De Acción
Target of Action
Fluorinated heterocycles, a class to which this compound belongs, are known to have wide practical applications in various fields such as medicines, pesticides, liquid crystals, dyes, materials for electronics, polymers, and diagnostic agents for medical purposes .
Mode of Action
It is known that the introduction of fluorine atoms affects the solubility, lipophilicity, and biological activity of heterocyclic compounds . This suggests that the compound may interact with its targets by altering these properties, leading to changes in the targets’ function or behavior.
Biochemical Pathways
It is known that fluorinated heterocycles can influence various biochemical pathways due to their wide range of applications in different fields . The downstream effects of these alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that the introduction of fluorine atoms can enhance the metabolic stability of a drug , which could potentially impact the bioavailability of 3-(1,1-Difluoroethyl)-4-fluoroaniline.
Propiedades
IUPAC Name |
3-(1,1-difluoroethyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-8(10,11)6-4-5(12)2-3-7(6)9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFHVJDYMDWZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)-4-fluoroaniline | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


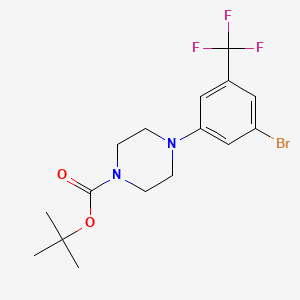
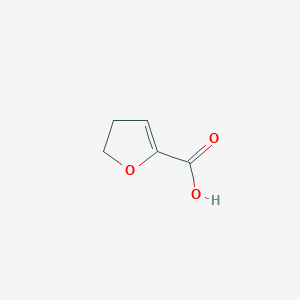
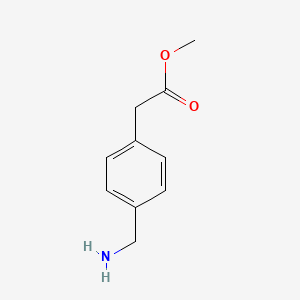
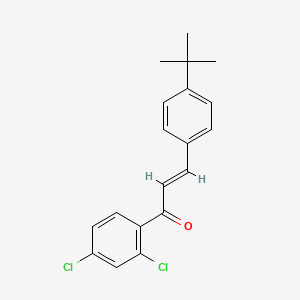
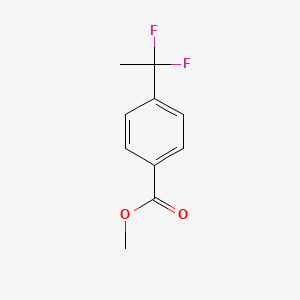

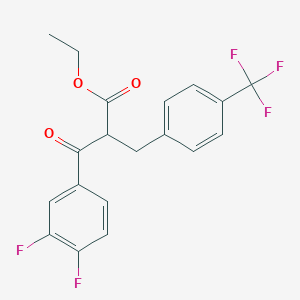
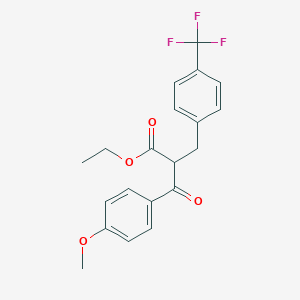
![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)
